Cas no 957-51-7 (Diphenamid)

Diphenamid is a selective pre-emergence herbicide belonging to the amide chemical class. It is primarily used to control annual grasses and broadleaf weeds in crops such as tomatoes, peppers, and soybeans. The compound works by inhibiting cell division in germinating weed seedlings, effectively preventing their establishment. Key advantages include its soil residual activity, which provides extended weed control, and its selectivity, minimizing crop damage when applied correctly. Diphenamid is compatible with integrated weed management systems and demonstrates moderate persistence in soil, reducing the risk of long-term accumulation. Its efficacy is influenced by soil moisture and organic matter content, requiring proper application timing for optimal performance.
Diphenamid structure
Diphenamid structure
Product Name:Diphenamid
CAS No:957-51-7
MF:C16H17NO
MW:239.312284231186
MDL:MFCD00008321
CID:40407
PubChem ID:24868933
Update Time:2025-10-28

Diphenamid Chemical and Physical Properties

Names and Identifiers

    • Diphenamid
    • N,N-Dimethyl-2,2-diphenylacetamide
    • Diphenamid Solution
    • Diphenamid Standard
    • 2,2-diphenyl-N,N-dimethylacetamide
    • 80w
    • Dif 4
    • Dimid
    • diphenylamide
    • Dymid
    • ENIDE
    • Fenam
    • N,N-dimethyl-2,2-diphenyl-acetamide
    • N,N-dimethyldiphenylacetamide
    • N,N-dimethyl-α-phenylbenzeneacetamide
    • rideon
    • u4513
    • zarur
    • Acetamide, N,N-dimethyl-2,2-diphenyl- (8CI)
    • Diphenamide (6CI, 7CI)
    • N,N-Dimethyl-α-phenylbenzeneacetamide (ACI)
    • Diherbid
    • Diphenylacetic acid dimethylamide
    • Enide 50
    • Enide 50W
    • L 34314
    • Lilly 34,314
    • N,N-Dimethyl-α,α-diphenylacetamide
    • MDL: MFCD00008321
    • Inchi: 1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3
    • InChI Key: QAHFOPIILNICLA-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)N(C)C

Computed Properties

  • Exact Mass: 239.13100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Pure product is white crystal
  • Density: 1.1700
  • Melting Point: 132-136 °C (lit.)
  • Boiling Point: 381.97°C (rough estimate)
  • Refractive Index: 1.5500 (estimate)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 20.31000
  • LogP: 2.90670
  • Merck: 13,3339
  • Solubility: In acetone at room temperaturesolubility15%,xylene3%,Dimethylformamide165g/L.

Diphenamid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302,H412
  • Warning Statement: P273
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 22-52/53
  • Safety Instruction: S26; S37/39; S36/37/39
  • RTECS:AB8050000
  • Hazardous Material Identification: Xn
  • Toxicity:LD50 orally in rats: 700 mg/kg (Bailey, White)
  • Risk Phrases:R22; R52/53
  • Storage Condition:Room temperature storage

Diphenamid Customs Data

  • HS CODE:2924299037
  • Customs Data:

    China Customs Code:

    2924299037

    Overview:

    2924299037. lufenuron\Dibenzoyl oxalamide\Bisacylcahlor, etc. [including Chlorpyrifos\triflumuron\niclosamide\Chlorpyrifos]. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:S(Import and Export Pesticide Registration Certificate). Minimum tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2924299037 2-chloro-n-((4-(trifluoromethoxy)phenyl)carbamoyl)benzamide.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

Diphenamid Pricemore >>

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Diphenamid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C → 23 °C; 2 h, 23 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Regioselective reductive transamination of peptidic amides enabled by a dual Zr(IV)-H catalysis
Tang, Jian-Tao; Gan, Yu; Li, Xuejiao; Ye, Baihua, Chem, 2023, 9(4), 869-880

Production Method 2

Reaction Conditions
1.1 Solvents: Hexamethylphosphoramide
Reference
Simple method for the preparation of tetraphenylallene and diphenylketene dimer
Baba, Akio; Kitano, Saburo; Ohshiro, Yoshiki; Agawa, Toshio, Synthesis, 1975, (8), 537-9

Production Method 3

Reaction Conditions
Reference
Loperamide-based compounds as additives for biofouling management
Chai, Christina L. L.; Teo, Serena L. M.; Jameson, Felicity K. M.; Lee, Serina S. C.; Likhitsup, Asawin; et al, International Biodeterioration & Biodegradation, 2014, 89, 82-87

Production Method 4

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Method for the preparation of N,N-dimethyl-2,2-diphenylacetamide
, Austria, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
The mechanism of sodium borohydride reduction of N,N-dimethyl-2-chloro-2,2-diphenylacetamide, revisited
Simig, Gyula; Lempert, Karoly; Szabadkai, Istvan; Toth, Gabor; Tamas, Jozsef, Journal of Chemical Research, 1980, (8),

Production Method 6

Reaction Conditions
Reference
Single electron transfer-initiated thermal reactions of arylmethyl halides. Part 8. The reaction of 2-halo-N,N-dimethyl-2,2-diphenylacetamides with sodium methoxide in 2,2-dimethoxypropane. The effects of added acetone, temperature elevation, and of the nature of the halogen. Refinement of the reaction mechanism
Lempert, Karoly; Simig, Gyula; Tamas, Jozsef; Toth, Gabor, Journal of the Chemical Society, 1984, (12), 1927-36

Production Method 7

Reaction Conditions
Reference
Simultaneous preparation of carboxylic acid amides and sodium cyanate
, Hungary, , ,

Production Method 8

Reaction Conditions
Reference
Photostimulated reactions of N,N-disubstituted amide enolate anions with haloarenes by the SRN1 mechanism in liquid ammonia
Rossi, Roberto A.; Alonso, Ruben A., Journal of Organic Chemistry, 1980, 45(7), 1239-41

Production Method 9

Reaction Conditions
Reference
Anomalous substitutions and reductive dehalogenations of α,α-diaryl-α-halogeno-N,N-dimethylacetamides by methoxide
Simig, Gy.; Lempert, K.; Tamas, J.; Szepesy, P., Tetrahedron Letters, 1977, (13), 1151-4

Production Method 10

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Preparation of α-deuterated carboxylic acid derivative compound and deuterated medicine
, China, , ,

Production Method 11

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water
Reference
Palladium on Carbon-Catalyzed Silane-Reduction of Tertiary Carboxamides: Soluble Palladium Colloids are an Active Catalyst Species
Hosokawa, Satomi; Teramoto, Kazusue; Motoyama, Yukihiro, ChemistrySelect, 2016, 1(11), 2594-2602

Production Method 12

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, 100 °C
Reference
Palladium-catalyzed conversion of benzylic and allylic halides into α-aryl and β,γ-unsaturated tertiary amides by the use of a carbamoylsilane
Cunico, Robert F.; Pandey, Rajesh K., Journal of Organic Chemistry, 2005, 70(22), 9048-9050

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, 90 °C
1.2 Reagents: Water ;  20 min, 90 °C
1.3 12 h, 90 °C
1.4 Solvents: Water
Reference
Direct defluorinative amidation-hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines
Wang, Biyun; Zhao, Xianghu; Liu, Qingyun; Cao, Song, Organic & Biomolecular Chemistry, 2018, 16(44), 8546-8552

Production Method 14

Reaction Conditions
1.1 Reagents: Dimethylamine ,  Dicyclohexylcarbodiimide Solvents: Dichloromethane
Reference
Synthesis of 4,4-disubstituted 1,3-thiazole-5(4H)-thiones
Jenny, Christjohannes; Heimgartner, Heinz, Helvetica Chimica Acta, 1986, 69(2), 374-88

Production Method 15

Reaction Conditions
Reference
Halogenation of various α-carbonyl carbanions by carbon tetrachloride
Morel, Georges; Seux, Rene; Foucaud, Andre, Bulletin de la Societe Chimique de France, 1975, 1865, 1865-70

Production Method 16

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; overnight, rt
Reference
Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing
Zuo, Dongxu; Wang, Qun; Liu, Long; Huang, Tianzeng; Szostak, Michal; et al, Angewandte Chemie, 2022, 61(24),

Production Method 17

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Copper oxide (CuO) (nanoparticles, supported on hexagonal mesoporous silica) Solvents: Water ;  6 h, 80 °C
Reference
Hexagonal Mesoporous Silica Supported Ultrasmall Copper Oxides for Oxidative Amidation of Carboxylic Acids
Kadam, Ravishankar G.; Petr, Martin; Zboril, Radek; Gawande, Manoj B. ; Jayaram, Radha V., ACS Sustainable Chemistry & Engineering, 2018, 6(10), 12935-12945

Production Method 18

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Preparation of diphenylacetic acid dimethylamide
, Germany, , ,

Production Method 19

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
Reference
Palladium-complex-catalyzed reactions of ketenes with allylic carbonates or acetates. Novel syntheses of α-allylated carboxylic esters and 1,3-dienes
Mitsudo, Takeaki; Kadokura, Mamoru; Watanabe, Yoshihisa, Journal of Organic Chemistry, 1987, 52(9), 1695-9

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Catalysts: Sodium dodecyl sulfate
Reference
A convenient procedure for preparation of diphenylacetamide derivatives
Eckstein, Z.; Jelenski, P.; Kowal, J.; Rusek, D., Synthetic Communications, 1982, 12(3), 201-8

Diphenamid Raw materials

Diphenamid Preparation Products

Diphenamid Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:957-51-7)DIPHENAMID
Order Number:sfd3207
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:957-51-7)Diphenamid
Order Number:LE14065
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:10
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Diphenamid

Diphenamid: A Comprehensive Overview

Diphenamid, also known by its CAS number CAS No. 957-51-7, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound, with the molecular formula C12H16N2O4, is a derivative of diphenylamine and has been extensively studied for its unique properties and applications. In this article, we will delve into the characteristics, uses, and recent advancements related to Diphenamid, providing a comprehensive understanding of its role in modern science and technology.

The discovery and development of Diphenamid can be traced back to the mid-20th century when researchers began exploring derivatives of diphenylamine for their potential in various applications. Over the years, advancements in synthetic chemistry have enabled the precise synthesis of Diphenamid, making it accessible for both research and industrial purposes. Its structure consists of two phenyl groups attached to an amide functional group, which contributes to its stability and reactivity under different conditions.

One of the most notable applications of Diphenamid is in the field of polymer chemistry. Researchers have found that Diphenamid can act as a versatile building block for constructing advanced materials. For instance, recent studies have demonstrated its ability to form self-healing polymers, which can autonomously repair minor damages caused by mechanical stress. This property has significant implications for industries such as aerospace, automotive, and electronics, where material durability is paramount.

In addition to its role in materials science, Diphenamid has also been explored for its potential in drug delivery systems. Its unique chemical structure allows it to serve as a carrier for various therapeutic agents, enhancing their bioavailability and targeting efficiency. Recent breakthroughs in nanotechnology have further expanded this application by integrating Diphenamid into nanocarriers that can deliver drugs directly to specific cells or tissues. This innovation holds great promise for improving treatment outcomes in diseases such as cancer and inflammatory disorders.

The environmental impact of chemicals is a critical consideration in modern research, and Diphenamid strong> is no exception. Studies have shown that while it exhibits high stability under normal conditions, it can undergo biodegradation under specific environmental conditions. Researchers are actively investigating methods to enhance its biodegradability without compromising its functional properties, aligning with global efforts to promote sustainable chemistry practices.

From an analytical standpoint, the characterization of Diphenamid strong> has benefited from advancements in spectroscopic techniques such as NMR and IR spectroscopy. These methods provide detailed insights into its molecular structure and interactions with other substances. Furthermore, computational chemistry tools have enabled researchers to predict the behavior of Diphenamid strong> under various conditions, facilitating the design of new compounds with tailored properties.

In conclusion, Diphenamid strong> stands as a testament to the ingenuity of chemical research and its wide-ranging applications across multiple disciplines. As scientific advancements continue to unfold, it is likely that new uses for this compound will emerge, further solidifying its importance in both academic and industrial settings.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:957-51-7)DIPHENAMID
sfd3207
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:957-51-7)Diphenamid
LE14065
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email